molecular formula C14H19NO2 B1450190 Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate CAS No. 2173116-54-4

Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No.: B1450190
CAS No.: 2173116-54-4
M. Wt: 233.31 g/mol
InChI Key: RGRKMDHVYJTEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with NADPH-generating enzymes, enhancing their activity and contributing to the antioxidant defense system . Additionally, it interacts with chaperone proteins, such as heat shock protein 70, normalizing their activity and reducing protein aggregation . These interactions highlight the compound’s potential in modulating biochemical pathways related to oxidative stress and protein homeostasis.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it enhances the expression of antioxidant genes and factors such as Nrf2 and Foxo1, leading to improved redox status in cells . Furthermore, it reduces oxidative stress and inflammation by decreasing the levels of proinflammatory cytokines and myeloperoxidase activity . These cellular effects suggest that the compound could be beneficial in conditions characterized by oxidative stress and inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates NADPH-generating enzymes, enhancing their activity and contributing to the antioxidant defense system . Additionally, it interacts with chaperone proteins, such as heat shock protein 70, normalizing their activity and reducing protein aggregation . The compound also influences gene expression by upregulating antioxidant genes and factors such as Nrf2 and Foxo1 . These molecular interactions underline the compound’s potential in modulating oxidative stress and protein homeostasis.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in laboratory settings. The compound has been shown to maintain its stability and effectiveness over extended periods, with minimal degradation . Long-term studies have demonstrated that the compound continues to exert its beneficial effects on cellular function, including reducing oxidative stress and inflammation . These findings suggest that the compound is suitable for long-term use in research and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively reduces oxidative stress and inflammation without causing adverse effects . At higher doses, some toxic effects have been observed, including increased oxidative stress and cellular damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with NADPH-generating enzymes, enhancing their activity and contributing to the antioxidant defense system . Additionally, the compound influences metabolic flux by modulating the levels of various metabolites involved in oxidative stress and inflammation . These interactions underscore the compound’s potential in modulating metabolic pathways related to oxidative stress and inflammation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound has been shown to accumulate in tissues with high oxidative stress, such as the brain and liver . This targeted distribution enhances the compound’s effectiveness in modulating oxidative stress and inflammation in these tissues.

Subcellular Localization

This compound is localized in specific subcellular compartments, including the mitochondria and endoplasmic reticulum . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular localization of the compound enhances its activity and effectiveness in modulating oxidative stress and protein homeostasis.

Properties

IUPAC Name

methyl 2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-9-8-14(2,3)15-12-10(9)6-5-7-11(12)13(16)17-4/h5-7,9,15H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRKMDHVYJTEQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=CC=C2C(=O)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

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